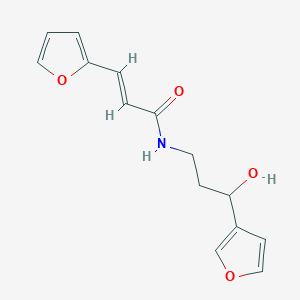

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of acrylamide and contains furan moieties, which make it an interesting candidate for research.

Applications De Recherche Scientifique

Mitigation of Acrylamide and Furan in Food

One area of scientific research focuses on the mitigation strategies for acrylamide and furan compounds in food. Acrylamide and furanic compounds, such as furan and 5-hydroxymethylfurfural (HMF), are formed in various heat-treated foods and are considered "possibly carcinogenic to humans" by the International Agency for Research on Cancer. Research has explored their metabolism, toxicity, and mechanistic pathways of formation. Strategies suggested to reduce their levels in food and consumer intake include preventive strategies like the use of asparaginase and thermal input reduction (low temperature-long time dehydration; dielectric heating) and removal interventions such as vacuum treatment to remove the already formed compounds from the finished product (Anese et al., 2013).

Enantioselective Ene-reduction by Marine and Terrestrial Fungi

Another research domain involves the synthesis and transformation of related acrylamide and furan compounds. For instance, the green organic chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation and its enantioselective ene-reduction by marine and terrestrial-derived fungi has been reported. This process yields compounds with an uncommon CN-bearing stereogenic center, showcasing the potential of biotransformation in producing stereoselectively enriched compounds (Jimenez et al., 2019).

Functionalization of Polyacrylamide Substrates

Research in cell mechanobiology has utilized polyacrylamide as a material for creating substrates that can be activated for protein patterning. This enables precise control over the geometric and mechanical factors that cells perceive, contributing to advances in bioengineering and tissue engineering applications (Poellmann & Wagoner Johnson, 2013).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[3-(furan-3-yl)-3-hydroxypropyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-13(11-6-9-18-10-11)5-7-15-14(17)4-3-12-2-1-8-19-12/h1-4,6,8-10,13,16H,5,7H2,(H,15,17)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYBOJCMRDBJXEK-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-(3-(furan-3-yl)-3-hydroxypropyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((5-(2-fluorophenyl)furan-2-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2562071.png)

![N-[(6-bromopyridin-3-yl)sulfonyl]-2,3-dimethyl-1H-indole-7-carboxamide](/img/structure/B2562079.png)

![3-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2562083.png)

![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)

![4-bromo-1-({1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B2562085.png)

![N-([2,2'-bifuran]-5-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2562088.png)

![4-Nitrobenzo[d]thiazol-5-amine](/img/structure/B2562089.png)

![1-[2-(Azepan-1-yl)-2-oxoethyl]-3-phenyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B2562090.png)

![6-(azepan-1-ylsulfonyl)-2-(2-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2562094.png)